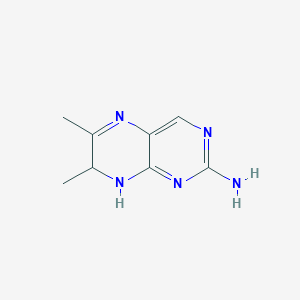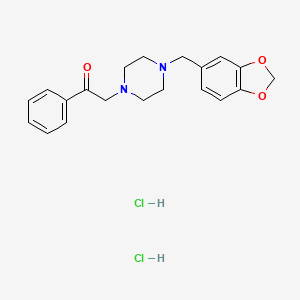![molecular formula C10H10F5Si B13774164 Silane, dimethyl[2-(pentafluorophenyl)ethyl]- CAS No. 58751-81-8](/img/structure/B13774164.png)
Silane, dimethyl[2-(pentafluorophenyl)ethyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silane, dimethyl[2-(pentafluorophenyl)ethyl]-: is a chemical compound with the molecular formula C10H11F5Si. It is characterized by the presence of a silane group bonded to a dimethyl group and a 2-(pentafluorophenyl)ethyl group. This compound is known for its unique chemical properties and reactivity, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Silane, dimethyl[2-(pentafluorophenyl)ethyl]- typically involves the reaction of a suitable silane precursor with a pentafluorophenyl-containing reagent. One common method is the hydrosilylation reaction, where a hydrosilane reacts with an alkene or alkyne in the presence of a catalyst, such as tris(pentafluorophenyl)borane . This reaction is carried out under controlled conditions to ensure high yield and selectivity.
Industrial Production Methods: In an industrial setting, the production of Silane, dimethyl[2-(pentafluorophenyl)ethyl]- may involve large-scale hydrosilylation processes using specialized reactors and catalysts. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to achieve efficient production while minimizing by-products.
Análisis De Reacciones Químicas
Types of Reactions: Silane, dimethyl[2-(pentafluorophenyl)ethyl]- undergoes various chemical reactions, including:
Reduction: It can act as a reducing agent in the presence of suitable catalysts, such as tris(pentafluorophenyl)borane.
Common Reagents and Conditions:
Catalysts: Tris(pentafluorophenyl)borane is commonly used as a catalyst in reactions involving this compound.
Solvents: Reactions are often carried out in organic solvents like toluene or dichloromethane to facilitate the reaction and improve solubility.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction reactions may yield alcohols or carbonyl derivatives, while substitution reactions can produce a variety of functionalized silanes .
Aplicaciones Científicas De Investigación
Silane, dimethyl[2-(pentafluorophenyl)ethyl]- has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism by which Silane, dimethyl[2-(pentafluorophenyl)ethyl]- exerts its effects involves the activation of the silane group by a catalyst, such as tris(pentafluorophenyl)borane . This activation facilitates the transfer of hydride ions or other functional groups to the target molecule, leading to the desired chemical transformation. The molecular targets and pathways involved depend on the specific reaction and application.
Comparación Con Compuestos Similares
- Dimethyl[2-(pentafluorophenyl)ethyl]silane
- Chloro-dimethyl[2-(pentafluorophenyl)ethyl]silane
- Ethyl-dimethyl[2-(pentafluorophenyl)ethyl]silane
Uniqueness: Silane, dimethyl[2-(pentafluorophenyl)ethyl]- is unique due to its combination of a silane group with a pentafluorophenyl moiety, which imparts distinct reactivity and stability. This makes it particularly valuable in applications requiring selective and efficient chemical transformations.
Propiedades
Número CAS |
58751-81-8 |
|---|---|
Fórmula molecular |
C10H10F5Si |
Peso molecular |
253.26 g/mol |
InChI |
InChI=1S/C10H10F5Si/c1-16(2)4-3-5-6(11)8(13)10(15)9(14)7(5)12/h3-4H2,1-2H3 |
Clave InChI |
MRCYZBCDZNUZEW-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)CCC1=C(C(=C(C(=C1F)F)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















